5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile
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Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydrazine derivative, followed by cyclization to form the fused ring system. The reaction conditions often require the use of a base and a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Uniqueness
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile is unique due to its specific nitrile functional group, which can impart distinct reactivity and properties compared to its carboxylic acid or ester analogs. This uniqueness makes it a valuable compound for specific applications where the nitrile group plays a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3H2 |
InChI Key |
OTZAFKVZBIZILU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C#N |
Origin of Product |
United States |
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